1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid
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Overview
Description
1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C13H14N2O5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a nitrobenzoyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid typically involves the acylation of piperidine derivatives with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed:
Reduction: 1-(3-Aminobenzoyl)piperidine-4-carboxylic acid.
Substitution: Various substituted benzoyl piperidine derivatives.
Hydrolysis: Piperidine-4-carboxylic acid and 3-nitrobenzoic acid.
Scientific Research Applications
1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo reduction to form reactive intermediates, which can further interact with biological targets. The piperidine ring can mimic the structure of neurotransmitters, potentially affecting neurological pathways .
Comparison with Similar Compounds
1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid: Similar structure but with the nitro group in the para position.
1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid: Nitro group in the ortho position.
1-Benzoylpiperidine-4-carboxylic acid: Lacks the nitro group.
Uniqueness: 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid is unique due to the position of the nitro group, which influences its reactivity and interaction with biological targets. The meta position of the nitro group can affect the compound’s electronic properties and steric interactions, making it distinct from its ortho and para counterparts .
Properties
IUPAC Name |
1-(3-nitrobenzoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-12(10-2-1-3-11(8-10)15(19)20)14-6-4-9(5-7-14)13(17)18/h1-3,8-9H,4-7H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNXQUYMKRMJIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361079 |
Source
|
Record name | 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352673-01-9 |
Source
|
Record name | 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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